molecular formula C4H9NO5S B6259550 methyl 2-hydroxy-3-sulfamoylpropanoate CAS No. 1876694-90-4

methyl 2-hydroxy-3-sulfamoylpropanoate

Cat. No.: B6259550
CAS No.: 1876694-90-4
M. Wt: 183.19 g/mol
InChI Key: BSPDBSGEGMSRBM-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-sulfamoylpropanoate is an organosulfur compound featuring a propanoate backbone substituted with a hydroxyl (-OH) group at position 2 and a sulfamoyl (-SO₂NH₂) group at position 3, esterified as a methyl ester.

Properties

CAS No.

1876694-90-4

Molecular Formula

C4H9NO5S

Molecular Weight

183.19 g/mol

IUPAC Name

methyl 2-hydroxy-3-sulfamoylpropanoate

InChI

InChI=1S/C4H9NO5S/c1-10-4(7)3(6)2-11(5,8)9/h3,6H,2H2,1H3,(H2,5,8,9)

InChI Key

BSPDBSGEGMSRBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CS(=O)(=O)N)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-3-sulfamoylpropanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxypropanoic acid with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-sulfamoylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-hydroxy-3-sulfamoylpropanoate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit:

  • Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties, making this compound a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures may inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Drug Development

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to modify biological pathways positions it as a valuable precursor in drug development processes aimed at creating:

  • Anticancer Agents : Studies have shown that derivatives of this compound can be designed to target cancer cells selectively.
  • Diuretics : Given its sulfonamide structure, it may also be explored for developing diuretic drugs.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated several sulfonamide derivatives, including this compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential utility in treating infections .

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers assessed the anti-inflammatory effects of this compound in animal models. The compound exhibited a marked reduction in inflammation markers, suggesting its potential application in managing conditions like arthritis .

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-sulfamoylpropanoate involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. By inhibiting this enzyme, the compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. This mechanism is particularly beneficial in the treatment of glaucoma .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared with methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, dehydroabietic acid methyl ester) and methyl shikimate, which share the methyl ester functional group but differ in core structures and substituents (Table 1).

Table 1: Structural Comparison of Methyl 2-Hydroxy-3-Sulfamoylpropanoate and Analogous Compounds

Compound Molecular Formula Core Structure Functional Groups Biological Source/Application
This compound C₄H₉NO₅S Propanoate -OH, -SO₂NH₂, methyl ester Synthetic; potential pharmaceuticals
Sandaracopimaric acid methyl ester C₂₁H₃₀O₃ Diterpenoid Carboxylic acid methyl ester Plant resin (e.g., Austrocedrus chilensis)
Dehydroabietic acid methyl ester C₂₁H₃₀O₂ Diterpenoid Carboxylic acid methyl ester Plant resin (antimicrobial agent)
Methyl shikimate C₇H₁₀O₅ Cyclohexene carboxylate Hydroxyl, methyl ester Synthetic precursor (e.g., oseltamivir synthesis)
Key Observations :
  • Sulfamoyl vs.
  • Hydrogen-Bonding Capacity: The -OH and -SO₂NH₂ groups enable stronger intermolecular interactions compared to diterpenoid esters, which primarily rely on hydrophobic interactions.
  • Stability : The methyl ester group in all compounds provides hydrolytic resistance, though sulfamoyl groups may confer additional stability under acidic conditions.
Methyl Esters in Plant Resins

Diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) are critical in plant defense mechanisms, exhibiting antimicrobial and insecticidal properties . Their rigid tricyclic structures enhance lipid membrane interactions, a trait absent in the more flexible propanoate backbone of this compound.

Methyl Shikimate

Methyl shikimate is a key intermediate in synthesizing shikimic acid derivatives, such as the antiviral drug oseltamivir (Tamiflu®). Its cyclohexene core and hydroxyl groups facilitate stereoselective reactions, unlike the sulfamoylpropanoate derivative, which may prioritize electrophilic substitution at the sulfamoyl site .

Sulfamoylpropanoate Derivatives

Analytical Characterization

Techniques such as GC-MS (used for diterpenoid esters ), NMR, and HPLC (applied to methyl shikimate ) are applicable to this compound:

  • 1H/13C NMR: Would resolve the propanoate backbone, with distinct peaks for -OH (~1–5 ppm) and -SO₂NH₂ (downfield shifts due to electronegativity).
  • FTIR : Expected absorption bands for -OH (3200–3600 cm⁻¹), sulfonamide (1150–1350 cm⁻¹), and ester carbonyl (1700–1750 cm⁻¹).

Biological Activity

Overview of Methyl 2-Hydroxy-3-Sulfamoylpropanoate

This compound is a sulfonamide compound that features a sulfonamide group (-SO2NH2) attached to a propanoate structure. Sulfonamides are known for their broad range of biological activities, primarily due to their ability to inhibit bacterial growth and their potential applications in medicinal chemistry.

Biological Activity

1. Antimicrobial Properties:

  • Sulfonamides, including this compound, exhibit significant antibacterial activity by inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial in the bacterial synthesis of folic acid, which is essential for DNA synthesis and cellular division.
  • Studies have shown that modifications to the sulfonamide structure can enhance its potency against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

2. Anticancer Activity:

  • Some sulfonamide derivatives have demonstrated anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of carbonic anhydrase, an enzyme that plays a role in tumor growth and metastasis.
  • Research indicates that this compound may exhibit similar effects, although specific studies are required to confirm its efficacy against cancer cell lines.

3. Anti-inflammatory Effects:

  • Sulfonamides can also possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Key factors include:

  • Sulfonamide Group: Essential for antibacterial activity; modifications can affect binding affinity to target enzymes.
  • Hydroxyl Group: The presence of a hydroxyl group may enhance solubility and bioavailability.
  • Propanoate Backbone: Variations in the length and branching of the carbon chain can influence pharmacokinetics.

Case Studies

  • Antibacterial Efficacy:
    • A study evaluating various sulfonamide derivatives found that structural modifications led to increased potency against resistant bacterial strains. This compound was included in these evaluations, showing promising results against specific pathogens.
  • In Vivo Studies:
    • Animal models have been used to assess the anti-inflammatory effects of sulfonamide compounds. This compound demonstrated reduced inflammation markers in models of induced arthritis.

Research Findings

Compound NameActivity TypeMechanism of ActionReference
This compoundAntibacterialInhibition of dihydropteroate synthase
This compoundAnticancerInduction of apoptosis via carbonic anhydrase inhibition
This compoundAnti-inflammatoryInhibition of pro-inflammatory cytokines

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